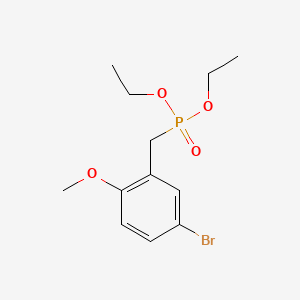
Diethyl 5-bromo-2-methoxybenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-bromo-2-methoxybenzylphosphonate is an organophosphorus compound that features a bromine atom, a methoxy group, and a phosphonate ester group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-bromo-2-methoxybenzylphosphonate can be synthesized through a palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)₂ as a palladium source and Xantphos as a supporting ligand . The reaction conditions are mild and efficient, allowing for the synthesis of benzylphosphonate diesters.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-bromo-2-methoxybenzylphosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles
Properties
Molecular Formula |
C12H18BrO4P |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
4-bromo-2-(diethoxyphosphorylmethyl)-1-methoxybenzene |
InChI |
InChI=1S/C12H18BrO4P/c1-4-16-18(14,17-5-2)9-10-8-11(13)6-7-12(10)15-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
DNZOGPYWYJUIPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Br)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















